N-Cyclopropylguanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

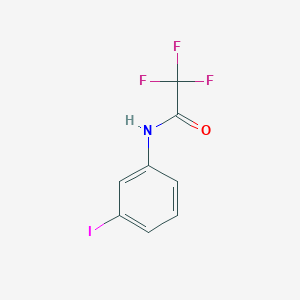

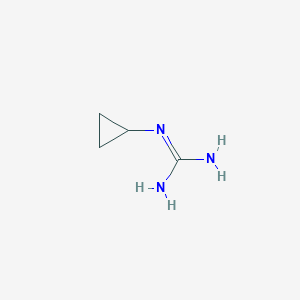

N-Cyclopropylguanidine is an organic compound . It is also known as 1-cyclopropylguanidine . The CAS number for N-Cyclopropylguanidine hydrochloride is 207974-05-8 and for N-Cyclopropylguanidine acetate is 1559064-05-9 .

Synthesis Analysis

The synthesis of guanidines, including N-Cyclopropylguanidine, has been a topic of interest in recent years . Various methods have been developed, including transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .Molecular Structure Analysis

The molecular formula for N-Cyclopropylguanidine hydrochloride is C4H9N3.ClH and for N-Cyclopropylguanidine acetate is C4H9N3.C2H4O2 . The molecular weight for the hydrochloride form is 135.6 and for the acetate form is 159.19 .Physical And Chemical Properties Analysis

N-Cyclopropylguanidine is a solid at room temperature . . More detailed physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

I have conducted a search on N-Cyclopropylguanidine and its applications in scientific research. However, the information available is quite general and does not provide a detailed analysis of unique applications as you requested.

Organocatalysis

Guanidines, including N-Cyclopropylguanidine, are known for their properties as superbases and have been used in organocatalysis to facilitate various chemical reactions .

Biological Activities

Compounds containing guanidine systems have been studied for their diverse biological activities, which could imply potential research applications for N-Cyclopropylguanidine in this field .

Safety and Hazards

Mecanismo De Acción

Target of Action

N-Cyclopropylguanidine primarily targets the Monomeric Sarcosine Oxidase (MSOX) . MSOX is a fundamental member of a family of flavoenzymes that catalyze the oxidation of sarcosine (N-methylglycine) and other secondary amines .

Mode of Action

N-Cyclopropylguanidine interacts with its target, MSOX, through a polar mechanism . A single electron transfer (SET) process was suggested on the basis of studies with N-cyclopropylguanidine . The first rate-limiting step is the binding of N-cyclopropylguanidine to the flavin ring, which simultaneously proceeds with the ring-opening of the N-cyclopropylguanidine cyclopropyl group . This reaction step corresponds to the nucleophilic attack of the cyclopropyl group (C3 atom) to the flavin ring (C4a atom) .

Biochemical Pathways

The biochemical pathway affected by N-Cyclopropylguanidine involves the oxidation of sarcosine and other secondary amines . The compound plays a role in the conversion of a CN single bond of the substrates into a double bond . After hydrolysis of the CN double bond species (Schiff bases), the release of ammonium and the cleavage of the amines generate primary and secondary amines .

Result of Action

The molecular and cellular effects of N-Cyclopropylguanidine’s action involve the formation of an imine state . This state accumulates during the oxidation of N-Cyclopropylguanidine in MSOX . The conformation of N-Cyclopropylguanidine was found to be crucial for reactions following the formation of the N-Cyclopropylguanidine adduct .

Propiedades

IUPAC Name |

2-cyclopropylguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c5-4(6)7-3-1-2-3/h3H,1-2H2,(H4,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTUUEWDUBHMBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397850 |

Source

|

| Record name | N-Cyclopropylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropylguanidine | |

CAS RN |

168627-33-6 |

Source

|

| Record name | N-Cyclopropylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)